(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a thiazolidine ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One possible route could involve the condensation of an indole derivative with a thiazolidine precursor under specific conditions such as the presence of a base or acid catalyst, controlled temperature, and solvent choice.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thioxo group to a thiol or other reduced forms.
Substitution: Various substitution reactions could occur at different positions on the indole or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry
In the industrial sector, it might find applications in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole derivatives: Widely studied for their diverse biological activities.
Uniqueness
The unique combination of the thiazolidine and indole rings in this compound may confer distinct properties, such as enhanced stability, specific binding affinities, or unique reactivity patterns.
Properties
Molecular Formula |
C16H16N2O2S2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S2/c1-9(2)8-18-15(20)13(22-16(18)21)12-10-6-4-5-7-11(10)17(3)14(12)19/h4-7,9H,8H2,1-3H3/b13-12- |
InChI Key |
QFXRHAVWNGABKK-SEYXRHQNSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.